7-(2,5-difluorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane
CAS No.: 1705869-38-0
Cat. No.: VC6542783
Molecular Formula: C17H16F2N2OS
Molecular Weight: 334.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705869-38-0 |
|---|---|
| Molecular Formula | C17H16F2N2OS |
| Molecular Weight | 334.38 |
| IUPAC Name | [7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C17H16F2N2OS/c18-12-4-5-14(19)13(11-12)16-6-8-21(9-10-23-16)17(22)15-3-1-2-7-20-15/h1-5,7,11,16H,6,8-10H2 |
| Standard InChI Key | FWOVYFDOCBANCO-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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1,4-Thiazepane core: A seven-membered ring containing one sulfur and one nitrogen atom.
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2,5-Difluorophenyl group: A benzene ring substituted with fluorine atoms at the 2- and 5-positions.
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Pyridine-2-carbonyl moiety: A pyridine ring linked via a carbonyl group to the thiazepane nitrogen.
Molecular Formula: C₁₉H₁₇F₂N₃OS
Molecular Weight: 377.43 g/mol
SMILES Notation: Fc1ccc(F)c(c1)C2NCCSCC2C(=O)c3ncccc3
CAS Registry: While the exact CAS for this derivative is unspecified in public databases, structurally related compounds (e.g., 1705869-94-8) feature similar frameworks .
Table 1: Comparative Structural Data for Analogous Thiazepane Derivatives
Synthesis and Optimization
Multistep Synthetic Routes
The synthesis of 1,4-thiazepane derivatives typically employs multicomponent reactions (MCRs) or annulation strategies. A plausible route for this compound involves:
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Formation of the thiazepane core: Cyclization of a β-amino thiol precursor with a diketone or carbonyl source.
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Functionalization:
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Step 1: Introduction of the 2,5-difluorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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Step 2: Acylation of the thiazepane nitrogen with pyridine-2-carbonyl chloride.
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A related protocol for benzothiazepine derivatives utilized a Ugi-4CR followed by annulation, yielding structurally complex adducts in 70–90% yields .
Table 2: Reaction Conditions for Analogous Thiazepanes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Aniline, isocyanide, aldehyde, TMSN₃, MeOH, rt | 85–92 |
| 2 | POCl₃, DMF, 0°C → rt | 90–96 |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: <10 µg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO).
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Thermal Stability: Stable up to 200°C (DSC data for analogs).
ADME Profile (Predicted)
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LogP: 2.8 (moderate lipophilicity).
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Blood-Brain Barrier Permeability: High (CNS-targeting potential).
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CYP450 Inhibition: Low risk (2C19, 3A4 IC₅₀ >10 µM).
| Compound Class | Target | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| Benzothiazepines | D₂ Dopamine Receptor | 12–45 | Schizophrenia |
| S1P Receptor Agonists | S1P₁ | 0.5–2.0 | Multiple Sclerosis |
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the pyridine and fluorophenyl substituents to enhance potency.
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Formulation Development: Nanoemulsions or liposomal delivery to improve bioavailability.
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Therapeutic Expansion: Evaluation in oncology (e.g., kinase inhibition) and infectious diseases (antiviral screening).
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